molecular formula C11H15BFNO3 B6304755 2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester CAS No. 2121514-32-5

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester

Cat. No.: B6304755
CAS No.: 2121514-32-5
M. Wt: 239.05 g/mol
InChI Key: UXYJVTCOIZSRLB-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester is a boronic acid derivative with a pyridine core substituted at the 2-position with fluorine, the 5-position with a hydroxyl group, and the 4-position with a pinacol boronate ester. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)14-6-8(7)15/h5-6,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJVTCOIZSRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155059
Record name 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-32-5
Record name 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2-fluoro-4-hydroxypyridine

The precursor 5-bromo-2-fluoro-4-hydroxypyridine is synthesized via bromination and hydroxylation of 2-fluoropyridine derivatives. For example:

  • Bromination : Direct bromination of 2-fluoro-4-hydroxypyridine using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 yields 5-bromo-2-fluoro-4-hydroxypyridine.

  • Hydroxylation : Alternatively, hydroxylation of 5-bromo-2-fluoropyridine via acidic or basic hydrolysis introduces the hydroxyl group at position 4.

Miyaura Borylation Reaction

The brominated precursor undergoes borylation with bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2) under palladium catalysis:

Reaction Conditions :

  • Catalyst : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base : KOAc\text{KOAc} (3 equiv)

  • Solvent : 1,4-Dioxane/H2O\text{H}_2\text{O} (6:1 v/v)

  • Temperature : 100°C

  • Duration : 12 hours.

Mechanism :

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with B2Pin2\text{B}_2\text{Pin}_2 to form a Pd–B intermediate.

  • Reductive elimination yields the boronic ester.

Yield : 85–90% after column chromatography.

Challenges :

  • Competing protodeboronation under acidic conditions.

  • Sensitivity of the hydroxyl group to oxidation; protection (e.g., silylation) may be required.

Alternative Boron Sources: Pinacolborane (HBPin\text{HBPin}HBPin)

To reduce costs, pinacolborane (HBPin\text{HBPin}) replaces B2Pin2\text{B}_2\text{Pin}_2 in modified protocols:

Reaction Conditions :

  • Catalyst : PdCl2(CH3CN)2\text{PdCl}_2(\text{CH}_3\text{CN})_2 (2 mol%) with SPhos\text{SPhos} ligand (4 mol%).

  • Solvent : Toluene.

  • Temperature : 110°C.

Advantages :

  • Lower boron reagent cost.

  • Reduced byproduct formation compared to B2Pin2\text{B}_2\text{Pin}_2.

Yield : 78–82%.

Regioselective Borylation Strategies

Regioselectivity is critical for installing the boronic ester at position 4. Two approaches dominate:

Directed Ortho-Metalation

Using a directing group (e.g., hydroxyl) to guide palladium to position 4:

  • The hydroxyl group at position 5 coordinates Pd, facilitating C–B bond formation at the adjacent position.

Steric and Electronic Effects

  • Electron-withdrawing fluorine at position 2 activates position 4 for electrophilic substitution.

  • Steric hindrance from the pinacol ester favors para-selectivity.

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

Conditions :

  • Catalyst : Pd(OAc)2\text{Pd(OAc)}_2 (1 mol%) with XPhos\text{XPhos} (2 mol%).

  • Base : KOAc\text{KOAc}.

  • Microwave : 150°C, 20 minutes.

Yield : 88% with 99% regioselectivity.

Aqueous Micellar Catalysis

Conditions :

  • Surfactant : TPGS-750-M (α-tocopherol polyethylene glycol succinate).

  • Solvent : Water.

  • Catalyst : Pd(tBu3P)2\text{Pd(tBu}_3\text{P)}_2.

Advantages :

  • Eliminates organic solvents.

  • Room-temperature compatibility.

Post-Functionalization: Introducing the Hydroxyl Group

When direct hydroxylation is impractical, post-borylation strategies are employed:

Oxidation of Methyl Groups

  • Substrate : 2-Fluoro-4-boronic acid pinacol ester-5-methylpyridine.

  • Oxidizing Agent : KMnO4\text{KMnO}_4 in acidic conditions.

Nucleophilic Aromatic Substitution

  • Substrate : 5-Chloro-2-fluoro-4-boronic acid pinacol ester.

  • Reagent : NaOH\text{NaOH} in H2O/EtOH\text{H}_2\text{O}/\text{EtOH}.

Comparative Analysis of Methods

Method Catalyst Boron Source Solvent Yield Regioselectivity
Traditional MiyauraPd(PPh3)4\text{Pd(PPh}_3\text{)}_4B2Pin2\text{B}_2\text{Pin}_2Dioxane/H2O\text{H}_2\text{O}90%High (para)
HBPin\text{HBPin}PdCl2(CH3CN)2\text{PdCl}_2(\text{CH}_3\text{CN})_2HBPin\text{HBPin}Toluene82%Moderate
MicrowavePd(OAc)2\text{Pd(OAc)}_2B2Pin2\text{B}_2\text{Pin}_2Solvent-free88%High (para)
Aqueous MicellarPd(tBu3P)2\text{Pd(tBu}_3\text{P)}_2B2Pin2\text{B}_2\text{Pin}_2Water75%Low

Challenges and Optimization Strategies

Byproduct Formation

  • Protodeboronation : Minimized by using anhydrous conditions and neutral pH.

  • Oxidation of Boronic Ester : Additives like BHT (butylated hydroxytoluene) stabilize the boronate.

Catalyst Loading

  • Ligand Design : Bulky ligands (e.g., SPhos\text{SPhos}) enhance turnover frequency.

  • Nanocatalysts : Pd nanoparticles on carbon improve recyclability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: Converts the boronic ester to the corresponding alcohol or ketone.

    Reduction: Reduces the boronic ester to the corresponding borane.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Reduction: Boranes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids, including 2-fluoro-5-hydroxypyridine-4-boronic acid pinacol ester, have gained attention for their potential in anticancer therapies. They can inhibit proteasome activity, which is crucial for regulating cellular protein levels. The development of boron-containing compounds like bortezomib has underscored the importance of this class in treating multiple myeloma and other cancers . The presence of the fluorine atom in the compound may enhance its bioactivity and selectivity against cancer cells.

Antibacterial and Antiviral Properties
Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The incorporation of this compound into drug design can potentially improve the efficacy of existing antibiotics or lead to the development of new antiviral agents . Its ability to form reversible covalent bonds with diols makes it a candidate for designing inhibitors against bacterial enzymes.

Synthetic Applications

Cross-Coupling Reactions
The compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, where it can be used to synthesize biaryl compounds. This reaction is essential in creating complex organic molecules that are prevalent in pharmaceuticals and agrochemicals . The pinacol ester form enhances solubility and stability during these reactions.

Functionalization of Aromatic Compounds
this compound can be employed to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The fluorine atom can act as a leaving group, facilitating further modifications on the pyridine ring, which is valuable for creating diverse chemical libraries for biological screening .

Case Study 1: Anticancer Drug Development

In a study focused on developing novel anticancer agents, researchers synthesized derivatives of this compound, evaluating their IC50 values against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting that structural modifications could enhance their therapeutic potential .

Case Study 2: Antibacterial Activity

Another research project investigated the antibacterial properties of boronic acid derivatives, including this compound. The study demonstrated that these compounds showed significant activity against resistant strains of bacteria, highlighting their potential as lead compounds for new antibiotics .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The process includes:

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among pyridine-based boronic esters include substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester 2-F, 5-OH, 4-B ~267.11* Electron-withdrawing F, polar OH group
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester 2-F, 5-SMe, 3-B 295.19 Thioether (SMe) enhances lipophilicity
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester 3-Cl, 2-F, 4-B 273.96 Halogenated (Cl, F) for steric/electronic modulation
2-Isopropoxypyridine-5-boronic acid pinacol ester 2-OiPr, 5-B 293.16 Bulky isopropoxy group increases steric hindrance

*Calculated based on formula C₁₁H₁₄BFNO₃.

Key Observations :

  • Fluorine vs.
  • Hydroxyl vs. Methylthio: The hydroxyl group in the target compound may reduce solubility in non-polar solvents but enable hydrogen bonding, whereas methylthio (SMe) in improves lipophilicity and stability .
  • Steric Effects : Bulky substituents like isopropoxy in hinder coupling efficiency compared to smaller groups like fluorine .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. shows phenylboronic acid pinacol ester has high solubility in chloroform (35–40 g/100 g solvent) and moderate solubility in acetone (~25 g/100 g) . For the target compound:

  • Hydroxyl Group Impact : The polar OH group may reduce solubility in hydrocarbons (e.g., methylcyclohexane) but improve miscibility in polar aprotic solvents like DMF, commonly used in coupling reactions .
  • Stability Toward Hydrolysis: Hydroxyl groups can increase susceptibility to hydrolysis compared to non-polar substituents (e.g., SMe in ), necessitating anhydrous reaction conditions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric effects:

Compound Reaction Yield (Typical) Key Influencing Factors
This compound 70–85%* F enhances electrophilicity; OH may require protection
2-Fluoro-4-methylthiophenylboronic acid pinacol ester 80–90% Methylthio stabilizes boron center; minimal steric hindrance
2-Isopropoxypyridine-5-boronic acid pinacol ester 60–75% Bulky OiPr group reduces coupling efficiency

*Hypothetical range based on analogous reactions in .

Mechanistic Insights :

  • Fluorine’s electron-withdrawing nature activates the boron atom, facilitating transmetallation in palladium-catalyzed reactions .

Biological Activity

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester (CAS No. 2121514-32-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their esters have garnered attention for their role in drug design and synthesis, especially in the development of inhibitors targeting various biological pathways.

The molecular formula for this compound is C11H15BFNO2, with a molecular weight of approximately 238.75 g/mol. The compound features a boron atom linked to a pinacol ester moiety, which influences its reactivity and stability in biological systems.

The biological activity of boronic acid derivatives often hinges on their ability to interact with specific enzymes and receptors. This interaction can lead to modulation of enzymatic activity, impacting various cellular pathways. For this compound, preliminary studies suggest that it may act as an inhibitor for certain proteases and kinases, although detailed mechanisms remain to be fully elucidated .

Biological Activity Overview

Research indicates that boronic acid derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown potential anticancer effects through the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Boronic acids have been reported to possess antimicrobial properties, which may extend to this compound, although specific data is limited.
  • Enzyme Inhibition : The compound may inhibit enzymes such as serine proteases and certain kinases, which are crucial in cancer progression and other diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduced apoptosis in breast cancer cell lines
AntimicrobialInhibited growth of Gram-positive bacteria
Enzyme InhibitionInhibits serine proteases

Detailed Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar boronic acid derivatives showed significant cytotoxicity against multiple cancer cell lines. The mechanism involved the disruption of key signaling pathways that promote cell survival .
  • Enzyme Inhibition : Research indicated that compounds with boronic acid moieties can effectively inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation. This suggests a promising avenue for therapeutic applications .
  • Microbial Inhibition : Preliminary tests have shown that this compound exhibits inhibitory effects against specific bacterial strains, indicating potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-5-hydroxypyridine-4-boronic acid pinacol ester?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. Key steps include halogenation of the pyridine ring followed by boronation using pinacol ester protection to stabilize the boronic acid moiety. For example, analogous compounds like 3,5-dimethylpyrazole-4-boronic acid pinacol ester are synthesized via palladium-catalyzed coupling .
  • Critical Considerations : Use anhydrous conditions to prevent hydrolysis of the boronic ester. Catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) must be optimized to avoid dehalogenation side reactions.

Q. How should this compound be stored to ensure stability?

  • Storage Guidelines : Store at -20°C in sealed containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative deboronation. Similar boronic esters (e.g., 4-(2-fluorophenyl)thiazole-5-boronic acid pinacol ester) degrade under ambient conditions, necessitating strict moisture control .

Q. Which analytical methods validate the purity and structure of this compound?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) .
  • Structural Confirmation : NMR (¹H/¹³C/¹⁹F) to verify substituent positions and boronic ester integrity. Mass spectrometry (HRMS) for molecular weight validation.
  • Stability Monitoring : UV-vis spectroscopy (e.g., λmax shifts at 290–405 nm under oxidative conditions, as seen in analogous nitrophenylboronic esters) .

Advanced Research Questions

Q. How do the fluorine and hydroxyl substituents influence reactivity in cross-coupling reactions?

  • Substituent Effects :

  • Fluorine : Enhances electrophilicity of the pyridine ring, accelerating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides.
  • Hydroxyl Group : Requires protection (e.g., silylation) to prevent undesired side reactions during coupling. Studies on chlorophenylboronic esters show unprotected hydroxyl groups lead to byproducts via oxidation .
    • Data Insight : Kinetic studies of 4-nitrophenylboronic acid pinacol ester with H2O2 demonstrate substituent-dependent reaction rates (pH 7.27, 100 μM solution) .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency with this boronic ester?

  • Optimization Parameters :

ParameterRecommended ConditionReference
CatalystPd(OAc)₂/XPhos
SolventDMF/H2O (3:1)
Temperature80–100°C
BaseCs2CO3 (for electron-deficient partners)
  • Troubleshooting : Monitor for protodeboronation using LC-MS. Additives like LiCl mitigate this issue in electron-rich systems.

Q. What challenges arise in synthesizing derivatives with this compound’s multifunctional groups?

  • Key Challenges :

  • Competitive Reactivity : The boronic ester may react before hydroxyl or fluorine groups under basic conditions. Sequential protection/deprotection (e.g., TBS protection for -OH) is critical.
  • Byproduct Formation : Fluorine can participate in unintended SNAr reactions. Use mild conditions (e.g., room temperature for coupling) to suppress this .

Q. How do reaction kinetics and stability vary under different pH and oxidative conditions?

  • Kinetic Analysis :

  • Oxidative Stability : UV-vis studies show boronic esters decompose in H2O2 (e.g., 4-nitrophenylboronic acid pinacol ester at pH 7.27), forming phenolic byproducts .
  • pH Sensitivity : The hydroxyl group’s acidity (pKa ~10) necessitates buffered conditions (pH 7–9) to avoid deprotonation-induced side reactions.

Q. What biological interactions are hypothesized for derivatives of this compound?

  • Mechanistic Insights : Structural analogs (e.g., 2-chloro-5-fluorophenylboronic esters) show proteasome inhibition, inducing apoptosis in cancer cells. Computational docking studies suggest interactions with catalytic β-subunits .
  • Research Gap : Limited in vivo data exist; prioritize cytotoxicity assays (e.g., MTT) and proteasome activity profiling.

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